molecular formula C15H15NO B10845392 6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol

6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B10845392
M. Wt: 225.28 g/mol
InChI Key: ROYVUWJYYRTBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol is a complex organic compound that features a pyridine ring attached to a tetrahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactionsSpecific conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing a hydrogen atom with another functional group.

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

  • 6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine
  • 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile

Comparison: Compared to these similar compounds, 6-Pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

6-pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C15H15NO/c17-15-6-5-11-8-12(3-4-13(11)9-15)14-2-1-7-16-10-14/h1-4,7-8,10,15,17H,5-6,9H2

InChI Key

ROYVUWJYYRTBSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=CC(=C2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.